![molecular formula C28H26F6NO2P B14784024 [2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)-4-methoxyphenyl]-bis[4-(trifluoromethyl)phenyl]phosphane](/img/structure/B14784024.png)
[2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)-4-methoxyphenyl]-bis[4-(trifluoromethyl)phenyl]phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(2-(bis(4-(trifluoromethyl)phenyl)phosphanyl)-5-methoxyphenyl)-4-(tert-butyl)-4,5-dihydrooxazole is a complex organic compound that features a phosphanyl group, trifluoromethyl groups, a methoxy group, and a dihydrooxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-(bis(4-(trifluoromethyl)phenyl)phosphanyl)-5-methoxyphenyl)-4-(tert-butyl)-4,5-dihydrooxazole typically involves multiple steps:
Formation of the dihydrooxazole ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carboxylic acid derivative.
Introduction of the phosphanyl group: This step may involve the reaction of a suitable phosphine precursor with the dihydrooxazole intermediate.
Addition of trifluoromethyl groups: Trifluoromethylation can be performed using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phosphanyl group, leading to the formation of phosphine oxides.
Reduction: Reduction reactions could target the trifluoromethyl groups or the dihydrooxazole ring.
Substitution: The compound can participate in substitution reactions, especially at the methoxy and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or acids, depending on the specific reaction.
Major Products
Oxidation: Phosphine oxides.
Reduction: Reduced forms of the trifluoromethyl groups or dihydrooxazole ring.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of metal catalysts.
Materials Science:
Biology and Medicine
Pharmaceuticals: The compound could be investigated for its potential as a drug candidate, particularly in targeting specific enzymes or receptors.
Biological Probes: It may be used as a probe in biochemical assays to study molecular interactions and pathways.
Industry
Chemical Manufacturing: Utilized in the synthesis of other complex molecules or as an intermediate in industrial processes.
Wirkmechanismus
The mechanism by which (S)-2-(2-(bis(4-(trifluoromethyl)phenyl)phosphanyl)-5-methoxyphenyl)-4-(tert-butyl)-4,5-dihydrooxazole exerts its effects would depend on its specific application. For example, as a ligand in catalysis, it would coordinate to a metal center, influencing the electronic and steric environment of the catalyst. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-(2-(bis(4-methylphenyl)phosphanyl)-5-methoxyphenyl)-4-(tert-butyl)-4,5-dihydrooxazole: Similar structure but with methyl groups instead of trifluoromethyl groups.
(S)-2-(2-(bis(4-chlorophenyl)phosphanyl)-5-methoxyphenyl)-4-(tert-butyl)-4,5-dihydrooxazole: Similar structure but with chlorophenyl groups instead of trifluoromethyl groups.
Uniqueness
The presence of trifluoromethyl groups in (S)-2-(2-(bis(4-(trifluoromethyl)phenyl)phosphanyl)-5-methoxyphenyl)-4-(tert-butyl)-4,5-dihydrooxazole imparts unique electronic properties, such as increased lipophilicity and electron-withdrawing effects, which can significantly influence its reactivity and interactions in various applications.
Eigenschaften
Molekularformel |
C28H26F6NO2P |
|---|---|
Molekulargewicht |
553.5 g/mol |
IUPAC-Name |
[2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)-4-methoxyphenyl]-bis[4-(trifluoromethyl)phenyl]phosphane |
InChI |
InChI=1S/C28H26F6NO2P/c1-26(2,3)24-16-37-25(35-24)22-15-19(36-4)9-14-23(22)38(20-10-5-17(6-11-20)27(29,30)31)21-12-7-18(8-13-21)28(32,33)34/h5-15,24H,16H2,1-4H3 |
InChI-Schlüssel |
BBLLHBILMMVAIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1COC(=N1)C2=C(C=CC(=C2)OC)P(C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


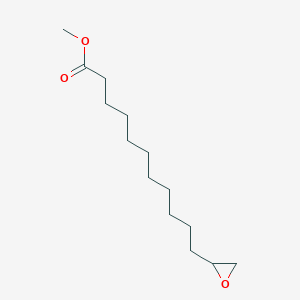

![2-amino-N-cyclopropyl-N-[(4-fluorophenyl)methyl]-3-methylbutanamide](/img/structure/B14783959.png)
![2-[2-Bromo-5-[(1s)-2,2,2-trifluoro-1-methyl-ethoxy]-[1,2,4]triazolo[1,5-a]pyridin-8-yl]propan-2-ol](/img/structure/B14783965.png)
![4-[5-(3-Methoxyphenyl)-3-propylimidazol-4-yl]phenyl sulfurofluoridate](/img/structure/B14783987.png)
![2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N,3-dimethylbutanamide](/img/structure/B14783995.png)

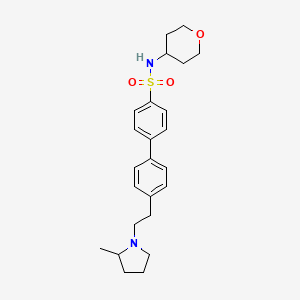
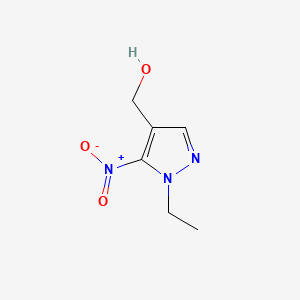
![benzyl N-[1-(oxetan-3-yl)piperidin-3-yl]carbamate](/img/structure/B14784018.png)
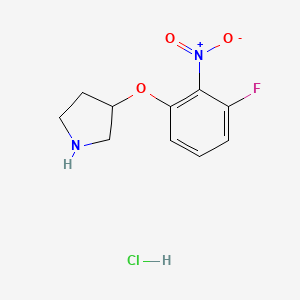
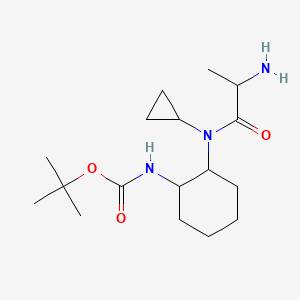
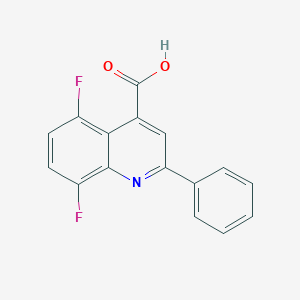
![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14784054.png)
